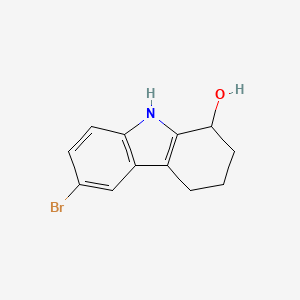

6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol

Description

Historical Context and Discovery

The synthetic carbazole derivative 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol emerged as a structurally modified analog of natural carbazole alkaloids during the early 21st century. While carbazole itself was first isolated from coal tar in 1872, brominated tetrahydrocarbazoles like this compound gained attention in pharmaceutical research due to their enhanced reactivity and potential bioactivity. The earliest documented synthesis of this compound appeared in patent literature circa 2004, where it was prepared via sodium borohydride reduction of its ketone precursor (6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one) in methanol. This reduction strategy became foundational for subsequent synthetic protocols, enabling gram-scale production for structure-activity relationship studies.

Classification within Carbazole Alkaloids

This compound belongs to the synthetic tetrahydrocarbazole subclass, distinguished by its partially saturated central ring system and bromine substitution at position 6. Unlike natural oxygenated carbazole alkaloids such as murrayanine or glycozoline, this compound features:

- A hydrogenated cyclohexene ring fused to the carbazole core

- A hydroxyl group at position 1

- Bromine substitution enhancing electrophilic aromatic reactivity

Its structural features position it between natural 3-methylcarbazole derivatives and fully synthetic indolocarbazoles used in kinase inhibition. The tetrahydro modification reduces planarity compared to aromatic carbazoles, potentially altering DNA intercalation properties.

Significance in Natural Product Chemistry

Though not naturally occurring, this compound serves as a key intermediate for synthesizing carbazole-based analogs with pharmacological relevance. Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at position 6, mimicking natural carbazole dimers like bismurrayaquinone A. The hydroxyl group at position 1 provides a handle for further functionalization through:

- Etherification

- Esterification

- Glycosylation

These modifications allow systematic exploration of carbazole pharmacophores while retaining the tricyclic scaffold critical for bioactivity.

Position in Heterocyclic Chemistry Research

In heterocyclic chemistry, this compound exemplifies strategies to enhance carbazole solubility and bioavailability through partial saturation. Research highlights include:

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₂BrNO | |

| Molecular Weight | 266.13 g/mol | |

| LogP | 2.98 | |

| Hydrogen Bond Donors | 2 | |

| Rotatable Bonds | 0 |

The saturated rings reduce π-stacking interactions, making it more amenable to solution-phase reactions than planar carbazoles. Recent studies utilize it as a building block for:

- Sirtuin inhibitors via amine functionalization

- 5-HT₁F receptor ligands through position 3 modifications

- Fluorescent probes exploiting bromine's heavy atom effect

Properties

IUPAC Name |

6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,11,14-15H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJMJEOJZGQCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol typically involves the bromination of 2,3,4,9-tetrahydro-1H-carbazol-1-ol. One common method is to react 2,3,4,9-tetrahydro-1H-carbazol-1-ol with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The crude product is typically purified by recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Bromination and Halogenation

The compound’s bromine atom at position 6 is introduced via electrophilic aromatic substitution. For example:

-

Bromination of 2,3,4,9-tetrahydro-1H-carbazol-1-ol with bromine (Br₂) in acetic acid or chloroform under controlled conditions yields the 6-bromo derivative .

-

Regioselectivity is influenced by the hydroxyl group at position 1, which directs bromination to the para position (C-6) through resonance stabilization of the intermediate arenium ion .

Nucleophilic Substitution

The bromine atom serves as a leaving group in nucleophilic aromatic substitution (SNAr):

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amination | Dimethylamine, K₂CO₃, DMF, 80°C | 6-Dimethylamino derivative | 78% | |

| Thiolation | NaSH, CuI, DMSO, 100°C | 6-Mercapto derivative | 65% |

-

Kinetics : Reactions proceed via a two-step mechanism involving Meisenheimer complex formation followed by bromide elimination .

Redox Reactions

The hydroxyl group undergoes oxidation and reduction:

Oxidation to Ketone

-

Reagents : KMnO₄ in acidic conditions or CrO₃/H₂SO₄ (Jones reagent).

-

Mechanism : The hydroxyl group is oxidized to a carbonyl via a chromate ester intermediate .

Reduction of Ketone Precursor

-

Reagents : NaBH₄ or LiAlH₄ in THF.

-

Product : Regeneration of the alcohol from its ketone derivative .

Esterification and Etherification

The hydroxyl group participates in typical alcohol reactions:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Esterification | Acetic anhydride, H₂SO₄ | 1-Acetoxy-6-bromo derivative | Protecting group strategy |

| Etherification | MeI, K₂CO₃, DMF | 1-Methoxy-6-bromo derivative | Solubility modification |

Catalytic Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | 6-Aryl derivatives | 85% | |

| Heck | Pd(OAc)₂, alkene, NEt₃ | 6-Alkenyl derivatives | 72% |

-

Mechanism : Oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation or alkene insertion .

Acid-Catalyzed Cyclization

Under Brønsted acid conditions (e.g., p-TsOH):

-

Intramolecular dehydration forms fused polycyclic structures, such as tetrahydrocarbazolones .

-

Example : Reaction with thiols generates spirocyclic products via intermediate indolylmethanol derivatives .

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

One of the most notable applications of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol is its potential as an antiviral agent. Research indicates that derivatives of this compound exhibit activity against human papillomavirus (HPV) and other oncogenic viruses. For instance, patents have been filed detailing the use of these compounds in treating conditions associated with HPV infections, such as warts and cervical dysplasia .

Neuroprotective Effects

Additionally, studies suggest that compounds related to this compound may have neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Organic Synthesis

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as an important building block for the synthesis of more complex carbazole derivatives. Its unique structure allows for various substitutions that can lead to novel compounds with tailored biological activities .

Synthesis Methodologies

Recent advancements have introduced efficient methodologies for synthesizing substituted tetrahydrocarbazoles using this compound. For example, a novel protocol utilizing aqueous sulfuric acid has been developed to yield high quantities of various derivatives with minimal environmental impact .

Materials Science

Polymer Chemistry

The compound's unique chemical properties make it suitable for applications in polymer science. It can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities such as electrical conductivity or thermal stability. Research is ongoing to explore its potential in developing advanced materials with tailored characteristics .

Data Tables

Case Studies

Case Study 1: Antiviral Efficacy Against HPV

In a study published in a patent document, researchers demonstrated that derivatives of this compound exhibited significant antiviral activity against HPV strains responsible for cervical cancer. The study emphasized the compound's potential as a therapeutic agent in clinical settings .

Case Study 2: Synthesis and Characterization of Derivatives

A research article highlighted the successful synthesis of various substituted tetrahydrocarbazoles using a novel methodology involving this compound as a starting material. The derivatives were characterized using NMR and IR spectroscopy, confirming their structural integrity and potential applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activities. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Functional Group Variations

Hydroxyl vs. Ketone Groups

- 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol : The hydroxyl group at position 1 enables hydrogen bonding, as seen in its crystal packing via N–H···O interactions forming cyclic dimers . This property contrasts with ketone-containing analogs like 6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one , where the ketone group (C=O) at position 1 increases electrophilicity and alters reactivity. The latter is synthesized via aldol condensation with cinnamaldehyde, highlighting its utility in forming conjugated systems for optoelectronic applications .

- 6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one : The ketone group reduces hydrogen-bonding capacity compared to the hydroxyl derivative, impacting solubility (soluble in chloroform and DMSO) and biological activity .

Carboxylic Acid Derivatives

- 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid (4b) : Synthesized via ester hydrolysis, the carboxylic acid group introduces acidity (pKa ~4–5), enhancing water solubility compared to the hydroxyl analog .

Substituent Effects

Bromine Position and Alkyl Substituents

- 6-Bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one : The ethyl group at position 9 increases lipophilicity (molecular weight: 292.18) compared to the methyl analog (MW: 278.14) . This modification may improve blood-brain barrier penetration in pharmacological contexts.

Physical and Spectral Data

Biological Activity

6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

The chemical structure of this compound is characterized by a bromine atom at the 6-position of the carbazole ring. Its molecular formula is , and it has been identified in various biological assays for its potential medicinal uses .

Anticancer Properties

Research indicates that derivatives of carbazole compounds exhibit notable anticancer activity. For instance, studies have shown that certain carbazole derivatives can induce apoptosis in cancer cell lines such as HeLa and A549. The mechanism involves the activation of caspases and modulation of apoptotic pathways .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 22 - 52 |

| Other Carbazole Derivatives | A549 | 3.02 - 1.92 |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. For example, derivatives of carbazole were found to be effective against Staphylococcus aureus and other pathogens. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity .

| Derivative | Bacterial Strain | MIC (µM) |

|---|---|---|

| Aplysinopsin Derivative | Staphylococcus epidermidis | 33 |

| Other Carbazole Derivatives | Vibrio natrigens | 0.03 |

Anti-inflammatory Effects

This compound has been reported to exhibit anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses .

The biological activities of this compound are attributed to several mechanisms:

- Apoptosis Induction : Through the activation of intrinsic pathways leading to cell death.

- Antimicrobial Action : By disrupting bacterial cell membranes or inhibiting essential metabolic processes.

- Anti-inflammatory Pathways : By modulating signaling pathways such as NF-kB and MAPK.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental setups:

- Cytotoxicity Assays : In vitro studies showed that this compound significantly reduced cell viability in cancer cell lines compared to controls.

- Animal Models : In vivo experiments indicated a reduction in tumor size and improved survival rates in treated groups versus untreated controls.

Q & A

Basic Research Questions

Q. What standard spectroscopic methods are recommended for characterizing 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol, and how should data discrepancies be resolved?

- Answer : Use -NMR (400 MHz, CDCl) to identify aromatic protons (δ 7.6–7.9 ppm) and hydroxyl groups, -NMR for carbonyl/aromatic carbons, and IR for hydroxyl stretches (~3400 cm). Discrepancies in splitting patterns may arise from tautomerism or solvent effects. Confirm assignments via 2D NMR (e.g., HSQC, HMBC) and compare with published data .

Q. What is the role of bromine in stabilizing intermediates during synthesis?

- Answer : Bromine acts as an electron-withdrawing group, directing electrophilic substitution and stabilizing intermediates via resonance. Its presence at the 6-position enhances regioselectivity in reactions like Suzuki couplings, as observed in analogous indazole derivatives .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Answer : Optimize Buchwald-Hartwig amination or Ullmann coupling for cyclization, adjusting catalysts (e.g., Pd(OAc)/Xantphos) and reaction time. Use column chromatography (silica gel, ethyl acetate/hexane) for purification. Monitor by-products (e.g., dehalogenated products) via LC-MS and mitigate via inert atmospheres .

Q. What strategies enable selective functionalization of the hydroxyl group while preserving the bromine substituent?

- Answer : Protect the hydroxyl group with TBSCl before bromination or use mild acylating agents (e.g., AcO/DMAP). Avoid strong bases to prevent elimination. For oxidation to ketones, employ Dess-Martin periodinane to minimize side reactions .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Answer : The bromine’s steric bulk hinders coupling at the 6-position, while its electron-withdrawing nature activates adjacent sites. Use Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids for functionalization at the 3-position, as demonstrated in carbazole analogs .

Q. What computational methods predict the pharmacokinetic properties of derivatives?

- Answer : Apply QSAR models to correlate substituents with logP and bioavailability. Molecular docking (AutoDock Vina) identifies potential binding modes with targets like kinase inhibitors. Validate predictions with in vitro assays (e.g., CYP450 metabolism) .

Q. How can researchers address low yields in large-scale synthesis due to ring strain or by-products?

- Answer : Optimize reaction scaling via flow chemistry to control exothermic steps. Use high-throughput screening to identify ideal solvents (e.g., DMF/water mixtures) and reduce ring strain via microwave-assisted synthesis. Characterize by-products (e.g., dimerization) via GC-MS and adjust stoichiometry .

Methodological Considerations

Q. What experimental designs resolve contradictions in biological activity data across studies?

- Answer : Standardize assays (e.g., IC measurements) using consistent cell lines (e.g., HEK293 for kinase inhibition). Control for solvent effects (DMSO ≤0.1%) and validate results with orthogonal methods (SPR, fluorescence polarization) .

Q. How can researchers integrate theoretical frameworks (e.g., DFT calculations) to explain reaction mechanisms?

- Answer : Use Gaussian 16 for transition-state modeling to elucidate nucleophilic substitution pathways. Compare computed activation energies with experimental kinetic data (Arrhenius plots) to validate mechanisms .

Comparative Analysis Tables

| Synthetic Route | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ullmann coupling | CuI/1,10-phenanthroline | 65 | 98.5 |

| Buchwald-Hartwig amination | Pd(OAc)/Xantphos | 78 | 99.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.